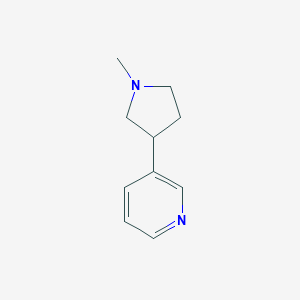

3-(1-Methyl-3-pyrrolidinyl)pyridine

Descripción general

Descripción

Etaqualona, también conocida como Aolan, Athinazone o Ethinazone, es un compuesto de la clase quinazolinona que se desarrolló en la década de 1960. Es un análogo de la metacualona y se comercializó principalmente en Francia y otros países europeos. La etaqualona exhibe propiedades sedantes, hipnóticas, relajantes musculares y depresoras del sistema nervioso central debido a su actividad agonista en el subtipo β del receptor A del ácido gamma-aminobutírico .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de etaqualona implica la reacción del ácido N-acetilantranílico con 2-etil anilina en presencia de tricloruro de fósforo. Esta reacción produce etaqualona como producto principal .

Métodos de producción industrial

Los métodos de producción industrial para etaqualona no están ampliamente documentados. El enfoque general implica la síntesis a gran escala utilizando las mismas condiciones de reacción que en los entornos de laboratorio, con una ampliación adecuada de los reactivos y los recipientes de reacción.

Análisis De Reacciones Químicas

Tipos de reacciones

La etaqualona se somete a diversas reacciones químicas, que incluyen:

Oxidación: La etaqualona se puede oxidar en condiciones específicas para formar derivados de quinazolinona correspondientes.

Reducción: Las reacciones de reducción pueden convertir la etaqualona en sus formas reducidas.

Sustitución: La etaqualona puede sufrir reacciones de sustitución, particularmente en el anillo de quinazolinona.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los agentes halogenantes y los nucleófilos se emplean comúnmente en reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinazolinona, que pueden exhibir diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Smoking Cessation

One of the primary applications of 3-(1-Methyl-3-pyrrolidinyl)pyridine is in smoking cessation therapies. The compound mimics nicotine's effects without the harmful components found in tobacco. It acts on nicotinic acetylcholine receptors (nAChRs), facilitating neurotransmitter release and potentially reducing withdrawal symptoms associated with quitting smoking .

1.2 Cognitive Enhancement

Research has indicated that this compound can enhance cognitive functions by modulating neurotransmitter systems. It has shown promise in treating cognitive deficits related to neurodegenerative diseases such as Alzheimer's disease. Its ability to influence synaptic plasticity is crucial for learning and memory processes .

1.3 Anxiolytic Effects

Preliminary studies suggest that this compound may possess anxiolytic properties, making it a candidate for treating anxiety disorders. Its interaction with nAChRs could modulate anxiety-related behaviors, offering a novel approach to anxiety management .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of this compound compared to other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Nicotine | Alkaloid | Strong stimulant effects; natural product |

| 3-(1-Methyl-2-pyrrolidinyl)pyridine | N-Alkylpyrrolidine | Lower toxicity compared to nicotine |

| 5-Ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine | Modified derivative | Enhanced selectivity for certain receptor subtypes |

| 1-Methylpyrrolidine | Simple N-Alkylpyrrolidine | Less complex; primarily a building block |

Case Studies and Research Findings

Numerous studies have investigated the biological activity and therapeutic potential of this compound:

4.1 Cognitive Function Studies

Clinical trials have demonstrated improvements in cognitive function among participants treated with nicotine analogs, suggesting that this compound could be beneficial for patients with cognitive impairments .

4.2 Smoking Cessation Trials

Several pharmacological formulations incorporating this compound have been tested in smoking cessation trials, showing efficacy in reducing cravings and withdrawal symptoms .

4.3 Neuroprotective Effects

Research indicates that derivatives of nicotine may offer neuroprotective benefits, potentially safeguarding neurons from degeneration associated with various neurological disorders .

Mecanismo De Acción

La etaqualona ejerce sus efectos al actuar como agonista en el subtipo β del receptor A del ácido gamma-aminobutírico. Esta interacción aumenta la sensibilidad del receptor, lo que lleva a una neurotransmisión inhibitoria mejorada. El resultado es un efecto sedante e hipnótico, junto con relajación muscular y depresión del sistema nervioso central .

Comparación Con Compuestos Similares

Compuestos similares

Metacualona: Un análogo de la etaqualona con propiedades sedantes e hipnóticas similares, pero de acción más prolongada y ligeramente más fuerte.

Metoxicalona: Otro análogo con efectos similares pero diferentes propiedades farmacocinéticas.

Mecloqualona: Exhibe efectos farmacológicos similares, pero con variaciones en la potencia y la duración de la acción.

Mebroqualona: Similar en estructura y efectos, pero con características farmacológicas distintas

Unicidad de la etaqualona

La etaqualona es única en su duración de acción más corta y efectos ligeramente más débiles en comparación con la metacualona. También se utiliza y se estudia con menos frecuencia, lo que la convierte en un compuesto de interés para futuras investigaciones en el campo de los fármacos sedantes-hipnóticos .

Actividad Biológica

3-(1-Methyl-3-pyrrolidinyl)pyridine, also known as a derivative of nicotine, has garnered attention in pharmacological research due to its interactions with nicotinic acetylcholine receptors (nAChRs) and its potential therapeutic applications. This compound is notable for its dual agonistic and antagonistic properties, depending on the specific receptor subtype it interacts with. In this article, we will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound primarily acts on nicotinic acetylcholine receptors, which are crucial for neurotransmission in the central nervous system (CNS). The compound's interaction with these receptors leads to:

- Stimulation of Neurotransmitter Release : It enhances the release of neurotransmitters such as dopamine and serotonin, which are vital for mood regulation and cognitive functions.

- Modulation of Synaptic Plasticity : The compound has been shown to influence synaptic plasticity, which is essential for learning and memory processes .

- Potential Antioxidant Properties : Research indicates that similar nicotine derivatives exhibit antioxidant activities, protecting cells from oxidative stress .

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

- Smoking Cessation : This compound has been utilized in pharmacological formulations aimed at helping individuals quit smoking by mimicking the effects of nicotine without the harmful components of tobacco.

- Cognitive Enhancement : Its ability to modulate neurotransmitter systems positions it as a candidate for treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's .

- Anxiolytic Effects : Some studies have reported that nicotine analogs can exert anxiolytic effects, potentially making this compound useful in treating anxiety disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

- Cognitive Function Studies :

- Smoking Cessation Trials :

- Neuroprotective Effects :

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of this compound compared to other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Nicotine | Alkaloid | Strong stimulant effects; natural product |

| 3-(1-Methyl-2-pyrrolidinyl)pyridine | N-Alkylpyrrolidine | Exhibits lower toxicity compared to nicotine |

| 5-Ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine | Modified derivative | Enhanced selectivity for certain receptor subtypes |

| 1-Methylpyrrolidine | Simple N-Alkylpyrrolidine | Less complex; used primarily as a building block |

Propiedades

IUPAC Name |

3-(1-methylpyrrolidin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-6-4-10(8-12)9-3-2-5-11-7-9/h2-3,5,7,10H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIZUEWXLJOVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337914 | |

| Record name | 3-(1-Methyl-3-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92118-22-4 | |

| Record name | 3-(1-Methyl-3-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Isonicotine, a nicotinic agonist, primarily targets nicotinic acetylcholine receptors (nAChRs) in the brain. [] While the precise mechanisms are still under investigation, activation of these receptors by isonicotine has been linked to enhanced working memory function in rats. [] This effect is believed to be mediated through the modulation of neurotransmitter release and neuronal excitability.

A: * Molecular Formula: C10H14N2* Molecular Weight: 162.23 g/mol* Spectroscopic Data: While specific spectroscopic data is not provided in the papers, the existence of the pyridine and pyrrolidine rings can be confirmed through techniques like IR, NMR (1H and 13C), and mass spectrometry. [, ]

ANone: The provided research papers primarily focus on the biological activity and chemical synthesis of Isonicotine and do not delve into its material compatibility or stability under various conditions.

ANone: The research papers do not discuss any catalytic properties or applications of Isonicotine. Its primary focus in these studies is its role as a bioactive molecule, specifically a nicotinic agonist.

A: Research indicates that the position of the methyl group on the pyridine ring influences the activity of Isonicotine. Studies comparing Isonicotine to its isomer, bridged nicotine, found that Isonicotine demonstrated superior memory-enhancing effects in rats. [] This suggests that the specific position of the methyl group is crucial for its interaction with nAChRs and subsequent biological activity.

ANone: Information regarding the stability and formulation of Isonicotine is not provided in the research papers. Further studies would be needed to assess its stability under various conditions and to develop suitable formulations for improved stability, solubility, and bioavailability.

A: While the provided papers do not delve into the detailed PK/PD profile of Isonicotine, one study found that subcutaneous administration in rats resulted in a dose-dependent improvement in working memory, with an effective dose of 4.5 mg/kg. [] Higher doses (13.5 mg/kg) did not show the same efficacy, suggesting an inverted U-shaped dose-effect function. [] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.

A: The research primarily focuses on the in vivo efficacy of Isonicotine. In a radial-arm maze task, both Isonicotine and Norisonicotine, at a dose of 4.5 mg/kg, significantly improved working memory performance in rats compared to control groups. [] This effect was reversed by the nicotinic antagonist Mecamylamine, confirming the involvement of nicotinic receptors. []

ANone: The research papers do not discuss any known resistance mechanisms or cross-resistance associated with Isonicotine.

A: While not explicitly focusing on toxicology, one study noted that at higher doses (13.5 mg/kg), Isonicotine resulted in nearly control-level performance in rats, suggesting a potential for decreased efficacy or adverse effects at higher doses. [] More comprehensive studies are needed to determine the complete safety profile and potential long-term effects of Isonicotine.

ANone: The research papers primarily focus on the fundamental biological activity of Isonicotine and do not explore specific drug delivery or targeting strategies.

A: Various analytical techniques have been employed to study Isonicotine and its derivatives. These include: * Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is used to determine the structure and conformation of organic molecules. [, ]* Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and characterize chemical bonds in molecules. [, ]* High-Performance Liquid Chromatography (HPLC): This technique is used for separating, identifying, and quantifying components in a mixture, including Isonicotine and related alkaloids. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.